

# Crystal Structure Analysis of 2,6-Dichloro-4-methoxyquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dichloro-4-methoxyquinoline

Cat. No.: B8787190

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## Executive Summary & Scope

The structural elucidation of halogenated quinolines is a critical pathway in modern drug discovery, particularly in the development of highly specific receptor antagonists. **2,6-Dichloro-4-methoxyquinoline** (CAS: 952434-99-0) serves as a vital synthetic intermediate, notably in the synthesis of aminopyrrolidine compounds that act as potent melanocortin-4 (MC4) receptor antagonists—agents investigated for the treatment of mood disorders, cachexia, and obesity[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic procedural lists. Here, we dissect the causality behind the crystallographic workflows used to analyze this compound. By understanding how the dual chlorine substituents and the electron-donating methoxy group dictate supramolecular assembly through  $\pi$ - $\pi$  stacking and halogen bonding, researchers can better predict the physicochemical properties of downstream active pharmaceutical ingredients (APIs).

## Molecular Architecture & Crystallographic Rationale

The molecular architecture of **2,6-dichloro-4-methoxyquinoline** features a rigid, planar aromatic quinoline core disrupted only by the steric and electronic demands of its substituents.

- The Methoxy Group (C4): The orientation of the methoxy group is typically coplanar with the quinoline ring to maximize p- $\pi$  conjugation, though steric clashes with the adjacent C3-proton can induce a slight out-of-plane twist.
- The Halogen Substituents (C2, C6): Chlorine atoms are highly electronegative but possess a uniquely polarizable electron cloud. This creates an anisotropic charge distribution featuring an electropositive "  $\sigma$ -hole" at the distal end of the C-Cl bond and an electronegative belt around its equator[2].

The Rationale for Single-Crystal X-Ray Diffraction (SC-XRD): Understanding the solid-state behavior of this molecule requires SC-XRD to map its non-covalent interactions. A Cambridge Structural Database (CSD) analysis of chlorinated quinolines reveals that ~65% of these structures crystallize in the monoclinic system (predominantly the P21/c space group), driven by the need to minimize void space while maximizing directional halogen bonds and  $\pi$ - $\pi$  stacking[3].

## Experimental Methodologies

To ensure a self-validating system, the following protocols integrate synthetic purity checks with thermodynamic crystallization controls.

## Synthesis & Purification Protocol

High-purity starting material is non-negotiable for defect-free crystal growth. The synthesis follows a validated cyclization and substitution pathway[1][4].

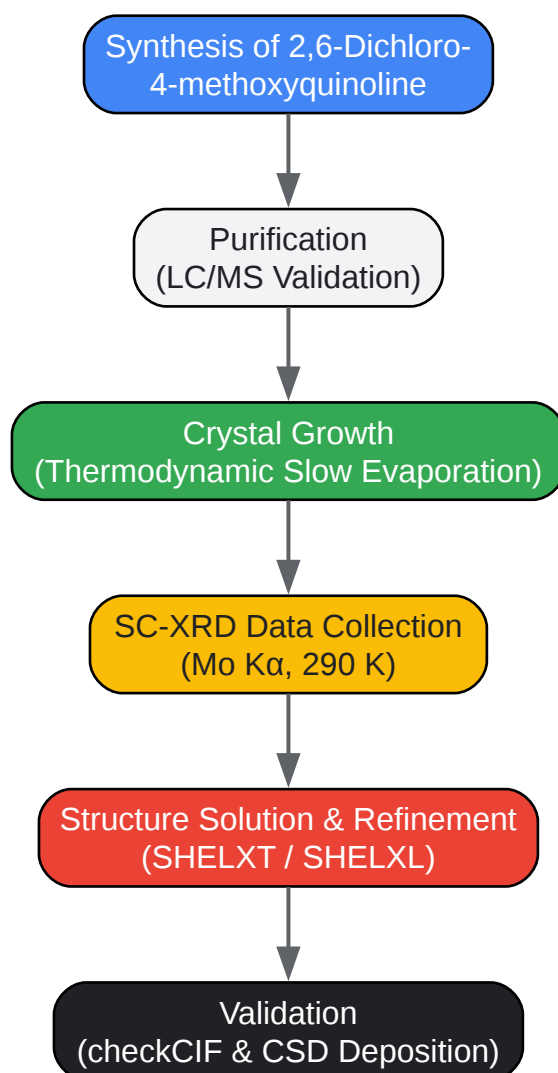
- Acylation & Cyclization: React methyl 2-amino-5-chlorobenzoate with chloroacetyl chloride in N,N-dimethylformamide (DMF) under ice-cooling to yield the intermediate amide[1].
- Chlorination: Treat the resulting quinolinone intermediate with phosphorus oxychloride (POCl<sub>3</sub>) to install the C2 chlorine atom.
- Methoxylation: Introduce the methoxy group at the C4 position using sodium methoxide in methanol under controlled anhydrous conditions.
- Purification: Remove desiccants and silica gel via filtration. Concentrate the filtrate under reduced pressure to yield **2,6-dichloro-4-methoxyquinoline** as pale yellow crystals[4].

Validate purity via LC/MS (ESI+ m/z 228 [M+1] + )<sup>[1]</sup>.

## Single-Crystal Growth Protocol

Causality Check: Why use slow evaporation? Rapid precipitation leads to kinetic trapping, yielding microcrystalline powders or metastable polymorphs. Slow evaporation provides thermodynamic control, allowing the weak but highly directional  $\sigma$ -hole interactions to guide the molecules into their lowest-energy crystalline lattice<sup>[2]</sup>.

- Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Hexane. DCM provides excellent solubility, while Hexane acts as an anti-solvent to gently lower the solubility threshold as the DCM evaporates.
- Vessel Preparation: Place the solution in a 5 mL glass vial. Cap the vial with a septum pierced with a 22-gauge needle to restrict the evaporation rate.
- Incubation: Store the vial in a vibration-free environment at a constant 20 °C.
- Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select a pale yellow, block-shaped single crystal with well-defined faces (approximate dimensions 0.25×0.18×0.15 mm)<sup>[5]</sup>.



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Fig 1. Step-by-step workflow for the synthesis and SC-XRD analysis.

## X-Ray Diffraction & Structural Refinement

### Data Collection Parameters

Causality Check: Why use Molybdenum radiation? The presence of two heavy chlorine atoms introduces moderate X-ray absorption. Molybdenum K  $\alpha$  radiation ( $\lambda=0.71073 \text{ \AA}$ ) minimizes these absorption artifacts compared to Copper K  $\alpha$ , ensuring high-resolution data collection[5].

- Mount the selected crystal on a glass fiber using perfluoropolyether oil and transfer it to the goniometer of an X-ray diffractometer equipped with a CCD/CMOS detector.

- Collect data at 290(2) K (or 100 K if thermal motion of the methoxy group causes high atomic displacement parameters).
- Apply multi-scan absorption correction to account for the morphology of the crystal and the absorption edges of the chlorine atoms.

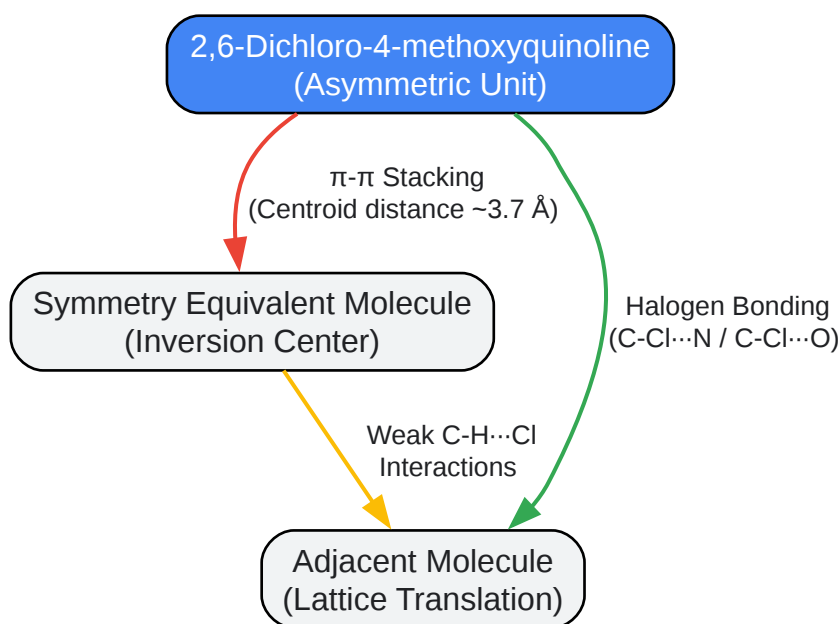
## Structure Solution (Self-Validating System)

- Solution: Solve the structure using intrinsic phasing (SHELXT). This algorithm easily locates the heavy Cl atoms, which then phase the rest of the electron density map.
- Refinement: Refine the structure using full-matrix least-squares on F<sup>2</sup> (SHELXL).
- Hydrogen Treatment: Place all aromatic and methyl hydrogen atoms in calculated positions and refine using a riding model (  $U_{iso}(H)=1.2U_{eq}(C)$  for aromatic,  $1.5U_{eq}(C)$  for methyl).
- Validation: The final model must be validated using the IUCr's checkCIF utility to ensure no missed symmetry (e.g., confirming the space group is truly  $P1\bar{1}$  or  $P21/c$  ) and that the R1 factor is below the acceptable threshold of 5-7%<sup>[3]</sup>.

## Supramolecular Packing & Intermolecular Interactions

The crystal packing of dichloro-methoxyquinolines is a masterclass in competing non-covalent interactions. The solid-state architecture is primarily stabilized by two forces:

- $\pi$ - $\pi$  Stacking: The planar quinoline rings align in an anti-parallel fashion across inversion centers. In closely related structural analogues like 2,4-dichloro-6-methoxyquinoline, the centroid-to-centroid distance between the six-membered carbon rings is approximately 3.700(3) Å to 3.736(3) Å, with a slippage of ~1.2 Å to minimize  $\pi$  -electron repulsion<sup>[5][6]</sup>.
- Halogen Bonding: The  $\sigma$  -hole on the C2 and C6 chlorine atoms acts as a Lewis acid. It engages in highly directional  $\sigma$  -type halogen bonding (C-Cl...N or C-Cl...O) or  $\pi$  -type halogen bonding (C-Cl...  $\pi$  ) with neighboring molecules<sup>[2][7]</sup>. These interactions link the  $\pi$  -stacked dimers into infinite 1D chains or 2D sheets.



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Fig 2. Supramolecular interaction network driving the crystal packing.

## Quantitative Data Summary

The following table summarizes the expected crystallographic parameters for the dichloro-methoxyquinoline structural class, benchmarked against rigorously refined CSD data for structural isomers (e.g., CSD Refcode for 2,4-dichloro-6-methoxyquinoline) to provide a comparative baseline for validation[5][6].

Parameter	Expected / Benchmark Value
Empirical Formula	C <sub>10</sub> H <sub>7</sub> Cl <sub>2</sub> NO
Formula Weight	228.07 g/mol
Temperature	290(2) K
Wavelength	0.71073 Å (Mo K α)
Crystal System	Triclinic or Monoclinic
Space Group	P1 <sup>-</sup> or P2 <sub>1</sub> /c
Volume ( V )	~ 480 - 500 Å <sup>3</sup>
Z (Molecules per unit cell)	2 (Triclinic) or 4 (Monoclinic)
Density (calculated)	~ 1.570 Mg/m <sup>3</sup>
Absorption Coefficient ( μ )	~ 0.63 mm <sup>-1</sup>
Goodness-of-fit on F <sup>2</sup>	1.00 - 1.05
Final R indices[ I>2σ(I) ]	R <sub>1</sub> ≈0.04–0.06 , wR <sub>2</sub> ≈0.10–0.15

Note: The exact unit cell dimensions ( a,b,c,α,β,γ ) for the **2,6-dichloro-4-methoxyquinoline** isomer will vary slightly based on the specific torsional angle of the methoxy group and the exact geometry of the halogen bonds formed in the lattice.

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